molecular formula C9H8F2O3 B8551662 3-(2,6-Difluoro-4-hydroxyphenyl)propanoic acid

3-(2,6-Difluoro-4-hydroxyphenyl)propanoic acid

Cat. No. B8551662
M. Wt: 202.15 g/mol
InChI Key: HFHMXHTXERZMIG-UHFFFAOYSA-N
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Patent
US09199927B2

Procedure details

tert-Butyl 3 (2,6-difluoro-4-methoxyphenyl)propanoate (11.7 g) was suspended in 48% aqueous hydrogen bromide (200 mL), followed by stirring at 120 □ C for 16 hours. The reaction mixture was concentrated under reduced pressure, and then to the residue was added water, followed by extraction with ethyl acetate. The organic layer was washed with water and a saturated aqueous sodium chloride solution, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate) to obtain 3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid (3.17 g).
Name
tert-Butyl 3 (2,6-difluoro-4-methoxyphenyl)propanoate
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8]C)[CH:5]=[C:4]([F:10])[C:3]=1[CH2:11][CH2:12][C:13]([O:15]C(C)(C)C)=[O:14]>Br>[F:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([F:10])[C:3]=1[CH2:11][CH2:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
tert-Butyl 3 (2,6-difluoro-4-methoxyphenyl)propanoate
Quantity
11.7 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)OC)F)CCC(=O)OC(C)(C)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
by stirring at 120 □ C for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution, then dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)O)F)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.17 g
YIELD: CALCULATEDPERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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